molecular formula C25H28O6 B12109217 3,5,7-Trihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one

3,5,7-Trihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one

Cat. No.: B12109217
M. Wt: 424.5 g/mol
InChI Key: HWOOKQWPXZROBV-UHFFFAOYSA-N
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Description

3,5,7-Trihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one is a complex organic compound belonging to the flavonoid family. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound is characterized by its multiple hydroxyl groups and prenylated side chains, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,7-Trihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one typically involves the following steps:

    Hydroxylation: Hydroxyl groups are introduced through hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.

    Cyclization: The formation of the chromenone ring structure is accomplished through cyclization reactions, often using acidic or basic conditions to facilitate the ring closure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,5,7-Trihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the chromenone ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions, including acidic or basic environments.

Major Products Formed

    Oxidation: Quinones and other oxidized flavonoid derivatives.

    Reduction: Dihydroflavonoids.

    Substitution: Halogenated or alkylated flavonoid derivatives.

Scientific Research Applications

3,5,7-Trihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying flavonoid chemistry and reactivity.

    Biology: Investigated for its antioxidant and anti-inflammatory properties in cellular and molecular biology studies.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.

    Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The compound exerts its effects through various molecular mechanisms:

    Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.

    Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.

    Anticancer Activity: Induces apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: A well-known flavonoid with similar antioxidant and anti-inflammatory properties.

    Kaempferol: Another flavonoid with comparable biological activities.

    Isorhamnetin: A methylated derivative of quercetin with distinct pharmacological properties.

Uniqueness

3,5,7-Trihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one is unique due to its prenylated side chains, which enhance its lipophilicity and potentially improve its bioavailability and cellular uptake compared to other flavonoids.

Properties

IUPAC Name

3,5,7-trihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O6/c1-13(2)5-7-15-9-17(10-16(22(15)28)8-6-14(3)4)25-24(30)23(29)21-19(27)11-18(26)12-20(21)31-25/h5-6,9-12,24-28,30H,7-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWOOKQWPXZROBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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